molecular formula C9H15NO B076979 4-Pent-4-ynyl-morpholine CAS No. 14044-59-8

4-Pent-4-ynyl-morpholine

Cat. No. B076979
CAS RN: 14044-59-8
M. Wt: 153.22 g/mol
InChI Key: HJRPJABSMZJSBA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related morpholine derivatives involves multiple steps including reactions like refluxing, chlorination, and nucleophilic substitution. For instance, certain morpholine derivatives were synthesized by reacting oxadiazole-2-thiol with 4-(2-chloroethyl) morpholine hydrochloride, followed by characterization techniques such as NMR, IR, and Mass spectral studies (Mamatha S.V et al., 2019). Another synthesis approach involves the preparation and conversion of substituted morpholines into allenes by hydrolytic desulfinylation (Jean-Bernard Baudin et al., 1995).

Molecular Structure Analysis

The molecular structure of morpholine derivatives, such as the hydrochloric acid salt of 3-(morpholin-4-yl)propionic acid, has been determined, revealing that the morpholine ring adopts a chair conformation. This structure is stabilized by various hydrogen bonds, contributing to its chemical stability (L. Mazur et al., 2007).

Chemical Reactions and Properties

Chemical reactions involving morpholine derivatives often result in the formation of biologically active compounds. For example, specific morpholine derivatives have shown remarkable anti-TB and antimicrobial activity (Mamatha S.V et al., 2019). Other studies involve the conversion of morpholine derivatives into different chemical structures through reactions like hydrolytic desulfinylation, highlighting the compound's chemical reactivity and potential for producing various derivatives (Jean-Bernard Baudin et al., 1995).

Physical Properties Analysis

The physical properties of morpholine derivatives, such as crystal structure and hydrogen bonding patterns, are crucial for understanding their stability and reactivity. For instance, the hydrochloric acid salt of 3-(morpholin-4-yl)propionic acid exhibits a chair conformation for the morpholine ring, stabilized by hydrogen bonds, which can influence its physical properties and interactions with other molecules (L. Mazur et al., 2007).

Chemical Properties Analysis

The chemical properties of 4-Pent-4-ynyl-morpholine and related compounds are influenced by their molecular structure and the functional groups present. For example, the presence of the morpholine ring contributes to the compound's basicity and its ability to form hydrogen bonds, affecting its solubility and reactivity. The synthesis and study of morpholine derivatives reveal their potential in forming biologically active compounds with specific chemical properties (Mamatha S.V et al., 2019).

Scientific Research Applications

Antimicrobial Activity Enhancement

The compound 4-(Phenylsulfonyl) morpholine, related to 4-Pent-4-ynyl-morpholine, has been investigated for its antimicrobial properties, specifically its activity against multidrug-resistant strains of bacteria and fungi. The study focused on its modulating activity, finding that it could enhance the efficacy of other antibiotics against resistant strains of bacteria like Pseudomonas aeruginosa Oliveira et al., 2015.

Cancer Cell Line Inhibition

Compounds with morpholine groups, such as those derived from pentafluoropyridine, have been synthesized and studied for their potential in inhibiting cancer cell lines. The focus was on creating 4-hetarenium substituted tetrafluoropyridines, which showed promise in studies against human cancer cell lines Schmidt et al., 2007.

Synthesis of Acetylenic Compounds

Research into ketone derivatives of propargylamines, which are synthetic equivalents of conjugated 2,4,1-enynones, demonstrated the use of morpholine derivatives in synthesizing acetylenic compounds. These compounds exhibit significant fluorescent abilities, indicating potential applications in materials science Odin et al., 2022.

Photodynamic Therapy Agents

Morpholine derivatives have been evaluated as agents for photodynamic therapy, demonstrating significant activity against cancer cell lines. Specifically, phthalocyanine derivatives with morpholine groups have been synthesized and tested for their phototoxic effects, showing potential as effective treatments for various types of cancer Kucińska et al., 2015.

Anticonvulsant Activity

The anticonvulsant activity of morpholine derivatives has been explored, with some compounds demonstrating broad spectra of activity across various seizure models. These findings suggest the potential of morpholine-based compounds in developing new treatments for epilepsy Kamiński et al., 2015.

Privileged Structure in Drug Development

Morpholine is recognized as a privileged structure in medicinal chemistry, featuring in numerous bioactive molecules and drugs. Its inclusion in molecular designs is attributed to favorable physicochemical and biological properties, which enhance drug efficacy and pharmacokinetics Kourounakis et al., 2020.

Safety And Hazards

The compound is labeled with the signal word “Danger” and is associated with the hazard statements H227, H315, H318, H335 . These statements indicate that it is flammable, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

4-pent-4-ynylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-2-3-4-5-10-6-8-11-9-7-10/h1H,3-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJRPJABSMZJSBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCN1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201310301
Record name 4-(4-Pentyn-1-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201310301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Pent-4-YN-1-YL)morpholine

CAS RN

14044-59-8
Record name 4-(4-Pentyn-1-yl)morpholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14044-59-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-Pentyn-1-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201310301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 5-iodo-pent-1-yne (2.40 g, 12.3 mmol) and morpholine (2.70 g, 30.9 mmol) was heated to 80° C. for 15 min. The mixture was diluted with Et2O and filtered. The solid residue was discarded, and the mother liquor was extracted with 3N HCl. The aqueous layer was made basic with NaOH, and back-extracted into EtOAc. Drying (Na2SO4), and concentration gave the title compound as a pale orange oil. 1H NMR (CDCl3) δ 3.67 (t, 4H), 2.39 (m, 6H), 2.21 (td, 2H), 1.93 (t, 1H), 1.67 (quint., 2H).
Quantity
2.4 g
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reactant
Reaction Step One
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2.7 g
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
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solvent
Reaction Step Two

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